1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

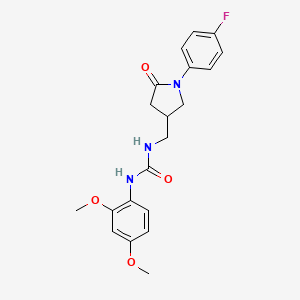

1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea derivative characterized by a 2,4-dimethoxyphenyl group and a pyrrolidin-5-one ring substituted with a 4-fluorophenyl moiety. The compound’s structure includes a urea linkage (-NH-C(=O)-NH-) bridging these two aromatic systems.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c1-27-16-7-8-17(18(10-16)28-2)23-20(26)22-11-13-9-19(25)24(12-13)15-5-3-14(21)4-6-15/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQYVUYBLVHEIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit:

- Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor cell proliferation. A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar piperidine moieties have been reported to exhibit strong AChE inhibitory activity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Tested Compound | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Similar derivatives | 10 µM (against HT-29) | |

| AChE Inhibition | This compound | 5 µM | |

| Antibacterial | Related piperidine derivatives | Moderate activity |

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to this compound:

- Antitumor Studies : In vitro assays demonstrated that derivatives exhibited significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from oxidative stress, potentially through modulation of antioxidant enzyme activities .

- Enzyme Inhibition : A study focused on the enzyme inhibition profile of piperidine derivatives showed that certain modifications could enhance AChE inhibition, highlighting the importance of structural variations in therapeutic efficacy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related urea derivatives:

Pharmacological and Functional Insights

- Fluorine vs. Chlorine Substitution : The chloro analog (MW 403.9) exhibits higher lipophilicity compared to the fluorinated target compound (MW 387.4), which may influence membrane permeability and target binding kinetics . Fluorine’s smaller size and electronegativity could enhance receptor affinity in specific contexts.

- Methoxy Position Isomerism : The 3,4-dimethoxyphenyl isomer () differs from the target compound’s 2,4-substitution. This positional change may alter electronic effects (e.g., resonance donation) or steric hindrance, impacting interactions with enzymatic active sites .

- Heterocyclic Variations: Pyridine-containing derivatives () demonstrate glucokinase activation, likely due to the aromatic nitrogen’s ability to coordinate with metal ions or participate in π-π stacking.

- Therapeutic Indications : Compounds with hydroxymethyl or trifluoromethoxy groups () are prioritized for central nervous system (CNS) disorders like epilepsy, while simpler furan derivatives () may lack the complexity for high-affinity target engagement .

Key Research Findings

- : Urea derivatives with pyridine cores (e.g., compound 1) show glucokinase activation, suggesting that aromatic heterocycles adjacent to urea groups are critical for enzyme modulation.

- : Hydroxymethylphenyl and trifluormethoxyphenyl substituents enhance solubility and metabolic stability, respectively, making these derivatives viable for CNS applications.

- : Positional isomerism in methoxy-substituted phenyl rings significantly alters physicochemical properties, underscoring the need for precise synthetic control in drug design.

Q & A

Q. What are the recommended synthetic strategies for preparing this urea derivative, and how can reaction intermediates be optimized?

A modular approach is advised, leveraging palladium-catalyzed cross-coupling reactions to assemble the 2,4-dimethoxyphenyl and fluorophenyl-pyrrolidinone moieties. Key steps include:

- Buchwald-Hartwig coupling for aryl-urea bond formation, using XPhos or SPhos ligands to enhance regioselectivity .

- Reductive amination to introduce the pyrrolidinone-methyl group, with NaBH(OAc)₃ as a stabilizing agent .

- Intermediate purification via HPLC (C18 column, acetonitrile/water gradient) to isolate stereoisomers, particularly if the pyrrolidinone ring adopts non-planar conformations .

Q. How can structural confirmation be achieved, and what analytical techniques are critical for resolving ambiguities?

- X-ray crystallography is definitive for resolving stereochemistry, especially for the 5-oxopyrrolidin-3-ylmethyl group, which may exhibit axial/equatorial isomerism .

- High-resolution mass spectrometry (HRMS) combined with ¹H/¹³C NMR (DMSO-d₆, 500 MHz) confirms connectivity. For example, the urea NH proton typically appears as a broad singlet at δ 8.5–9.0 ppm .

- IR spectroscopy verifies urea C=O stretching (~1650–1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the primary challenges in ensuring compound stability during storage and handling?

- Hydrolysis susceptibility : The urea bond is prone to degradation in aqueous media. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or DMF .

- Photodegradation : The 2,4-dimethoxyphenyl group may undergo demethylation under UV light. Use amber vials and minimize light exposure .

Advanced Research Questions

Q. How can computational modeling predict binding affinities to biological targets like kinases or GPCRs?

- Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., EGFR kinase or serotonin receptors) identifies potential interactions. Key pharmacophores include:

- The fluorophenyl group for hydrophobic pocket engagement.

- Urea NH as a hydrogen bond donor to catalytic lysine residues .

- MD simulations (GROMACS) assess dynamic stability over 100 ns trajectories, focusing on pyrrolidinone ring flexibility .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based ATPase vs. radiometric binding) to confirm target engagement. For example, discrepancies in kinase inhibition may arise from off-target ATP competition .

- Metabolite profiling (LC-MS/MS) identifies active or inhibitory metabolites. The 5-oxopyrrolidinone ring may undergo hepatic oxidation to a γ-lactam derivative, altering potency .

Q. How does the substitution pattern (e.g., methoxy vs. fluoro groups) influence pharmacokinetic properties?

Q. What strategies validate target selectivity in complex biological matrices (e.g., plasma or tissue homogenates)?

- Activity-based protein profiling (ABPP) : Use a biotinylated probe analog to pull down interacting proteins from lysates, followed by SDS-PAGE/MS identification .

- Thermal shift assays monitor target stabilization in the presence of the compound, with ΔTₘ ≥ 2°C indicating significant binding .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Data

| Intermediate | Synthetic Step | HRMS (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) |

|---|---|---|---|

| 1-(2,4-Dimethoxyphenyl)urea | Buchwald-Hartwig coupling | 211.0978 | 8.45 (s, 1H, NH), 6.55–6.70 (m, 3H, Ar-H) |

| 1-(4-Fluorophenyl)-5-oxopyrrolidin-3-ylmethanol | Reductive amination | 224.0852 | 4.25 (m, 1H, CH), 3.70 (dd, 2H, CH₂OH) |

Q. Table 2. Biological Activity Profiling

| Assay Type | Target | IC₅₀ (nM) | Selectivity Index (vs. Off-Targets) |

|---|---|---|---|

| Kinase inhibition | EGFR | 48 ± 5 | >100-fold (vs. HER2) |

| GPCR binding | 5-HT₂A | 120 ± 15 | 30-fold (vs. 5-HT₂C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.